2-((1,3-Dimethyl-1H-pyrazol-4-yl)methylene)malononitrile
Overview
Description
2-((1,3-Dimethyl-1H-pyrazol-4-yl)methylene)malononitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological and chemical properties, making them valuable in various fields of research and industry .
Preparation Methods
The synthesis of 2-((1,3-Dimethyl-1H-pyrazol-4-yl)methylene)malononitrile typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with malononitrile. This reaction is often carried out in the presence of a base such as piperidine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in ethanol or another suitable solvent .
Chemical Reactions Analysis
2-((1,3-Dimethyl-1H-pyrazol-4-yl)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-((1,3-Dimethyl-1H-pyrazol-4-yl)methylene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-((1,3-Dimethyl-1H-pyrazol-4-yl)methylene)malononitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-((1,3-Dimethyl-1H-pyrazol-4-yl)methylene)malononitrile can be compared with other pyrazole derivatives such as:
1,3-diphenyl-1H-pyrazol-4-yl derivatives: Known for their cytotoxic activity against cancer cells.
1,3-dimethyl-1H-pyrazol-5-yl derivatives: Studied for their antimicrobial properties.
1,3-diphenyl-1H-pyrazol-3-yl derivatives: Investigated for their anti-inflammatory effects.
Properties
IUPAC Name |
2-[(1,3-dimethylpyrazol-4-yl)methylidene]propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-7-9(6-13(2)12-7)3-8(4-10)5-11/h3,6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEGXWYVHJDRHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C(C#N)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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